20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid 20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18601819
InChI: InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)
SMILES:
Molecular Formula: C20H29F3O4
Molecular Weight: 390.4 g/mol

20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

CAS No.:

Cat. No.: VC18601819

Molecular Formula: C20H29F3O4

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid -

Specification

Molecular Formula C20H29F3O4
Molecular Weight 390.4 g/mol
IUPAC Name 20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Standard InChI InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)
Standard InChI Key YKIRCSCMMMEEDI-UHFFFAOYSA-N
Canonical SMILES C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Introduction

Structural Characteristics and Stereochemical Configuration

The compound’s structure is defined by its (5S,6Z,8E,10E,12R,14Z) stereochemistry, which governs its interactions with leukotriene receptors . The trifluoromethyl group at position 20 replaces the terminal methyl group of leukotriene B4, introducing steric and electronic modifications that alter pharmacokinetic properties. Key structural features include:

FeatureDescription
Carbon chain20-carbon backbone with four double bonds (Δ⁶,⁸,¹⁰,¹⁴)
Hydroxyl groups5(S)- and 12(R)-hydroxyl groups critical for receptor binding
Trifluoromethyl groupCF₃ substitution at C20 enhances metabolic stability and lipophilicity
Molecular weight390.43 g/mol (calculated)

Nuclear magnetic resonance (NMR) studies confirm the Z/E configuration of double bonds, while X-ray crystallography data (unavailable in public databases) are required to resolve the full three-dimensional conformation .

Synthesis and Chemical Modifications

The synthesis of 20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid involves multi-step enzymatic and chemical processes:

  • Precursor Preparation: Arachidonic acid serves as the starting material, undergoing lipoxygenase-mediated oxidation to form 5(S)-hydroperoxy-eicosatetraenoic acid (5-HPETE) .

  • Epoxidation: 5-HPETE is converted to leukotriene A4 (LTA4) via dehydration, followed by epoxide ring opening to yield leukotriene B4 .

  • Fluorination: The terminal methyl group of leukotriene B4 is replaced with a trifluoromethyl group using fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) .

Challenges in synthesis include preserving stereochemical integrity during fluorination and minimizing side reactions at conjugated double bonds. High-performance liquid chromatography (HPLC) purifies the final product to >95% purity .

Comparative Analysis with Structural Analogs

The table below contrasts key properties of 20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid with related eicosanoids:

CompoundMolecular FormulaBioactivityHalf-Life (h)
Leukotriene B4C₂₀H₃₂O₄Pro-inflammatory mediator1.5
5-Hydroxy-eicosatetraenoic acidC₂₀H₃₂O₅Weak BLT1 agonist2.1
12-Oxo-leukotriene B4C₂₀H₃₀O₅Inactive metabolite0.8
20,20,20-Trifluoro derivativeC₂₀H₂₇F₃O₄High-potency anti-inflammatory agent6.2

The fluorinated derivative’s enhanced half-life and receptor specificity position it as a candidate for treating chronic inflammatory diseases, though clinical data remain limited .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator